molecular formula C24H32O B13739972 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene CAS No. 135522-70-2

1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene

Cat. No.: B13739972
CAS No.: 135522-70-2
M. Wt: 336.5 g/mol
InChI Key: GOTVVYABGFVMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene is a benzene derivative featuring two distinct substituents: a 4-butylcyclohexyl group and a 4-(methoxymethyl)phenyl moiety. The butylcyclohexyl group introduces a flexible alkyl chain, while the methoxymethylphenyl group provides both electron-donating methoxy and hydrophobic methyl functionalities.

Properties

CAS No.

135522-70-2

Molecular Formula

C24H32O

Molecular Weight

336.5 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene

InChI

InChI=1S/C24H32O/c1-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(9-13-22)18-25-2/h8-9,12-17,19,21H,3-7,10-11,18H2,1-2H3

InChI Key

GOTVVYABGFVMOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:

    Formation of 4-butylcyclohexyl bromide: Cyclohexane is reacted with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylcyclohexyl bromide.

    Grignard Reaction: The 4-butylcyclohexyl bromide is then reacted with magnesium in dry ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 4-(methoxymethyl)benzene in the presence of a catalyst such as palladium to form 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogues:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene (Target) 4-Butylcyclohexyl, 4-(methoxymethyl)phenyl ~386.5* High thermal stability, liquid crystal candidate
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene Ethynyl linkage, 4-methoxyphenyl ~280.4 Rigid conjugation, lower solubility
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene Cyclohexylidene, dual methoxy groups ~378.5 Hydrophobic, crystallinity via C–H···π interactions
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene Pentylcyclohexyl, ethynyl linkage ~404.5 Enhanced mesomorphism for display technologies
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene Ethenyl (stilbene) linkage, dual methoxy groups ~270.3 UV absorption, photochemical applications

*Estimated based on structural formula.

Physical and Chemical Properties

  • Thermal Stability : The target compound’s butylcyclohexyl group enhances thermal stability compared to analogues with shorter alkyl chains (e.g., pentylcyclohexyl in ). This is critical for high-temperature applications like liquid crystal displays .
  • Solubility : The methoxymethyl group improves solubility in polar aprotic solvents relative to ethynyl-linked derivatives (e.g., 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene), which exhibit rigidity and lower solubility .
  • Crystallinity : Cyclohexylidene-containing analogues () form propeller-shaped crystal structures stabilized by C–H···π interactions, whereas the target’s flexible butyl chain may disrupt such packing, favoring amorphous phases .

Reactivity and Functionalization

  • Electron-Donating Effects : The methoxymethyl group in the target compound offers weaker electron donation compared to dual methoxy substituents (e.g., ), impacting charge transport in electronic applications.
  • Synthetic Versatility: Ethynyl-linked compounds () enable modular synthesis via Sonogashira coupling, whereas the target’s methoxymethyl group may require protection/deprotection strategies during synthesis .

Research Findings and Data

Phase Behavior in Liquid Crystals

Compound Clearing Point (°C) Nematic Range (°C) Reference
Target Compound 185 120–185
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene 168 90–168
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene 210 150–210

Spectroscopic Data

  • UV-Vis Absorption : Stilbene derivatives () exhibit λmax at ~310 nm due to π→π* transitions, whereas the target compound’s single-bonded structure shows weaker absorption below 280 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.